molecular formula C9H7BFNO2 B1376412 (6-Fluoroquinolin-3-yl)boronic acid CAS No. 1264511-20-7

(6-Fluoroquinolin-3-yl)boronic acid

Cat. No. B1376412
CAS RN: 1264511-20-7
M. Wt: 190.97 g/mol
InChI Key: CIBAALVGNOQWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Fluoroquinolin-3-yl)boronic acid” is a boronic acid derivative with a fluoroquinoline scaffold . It has a molecular weight of 190.97 . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .


Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H . This indicates that the compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are versatile reagents that can participate in various coupling reactions to form carbon-carbon bonds . One of the most widely applied reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . In this reaction, a boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . to 95% . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .

Scientific Research Applications

  • Chemical Transformations and Medicinal Chemistry

    • (6-Fluoroquinolin-3-yl)boronic acid has been used in iridium-catalyzed C–H borylation of fluoroquinolines, leading to the formation of quinoline boronic ester. This ester undergoes various transformations significant in medicinal chemistry, including the development of fluoroquinolones, a core structure in many antibiotics (Hickey et al., 2022).
  • Electronic Properties and Drug Development

    • Research has focused on the structural and electronic properties of boron complexes, including those with fluorine atoms like this compound. These properties are essential in developing anticancer drugs, with computational research aiding in the optimization of these compounds (Sayın & Karakaş, 2018).
  • Sensory Applications

    • The compound has been involved in creating water-soluble styrylquinolinium boronic acids, acting as chemosensors for hypochlorite ions. Its unique oxidation process, involving a C–B bond, has significant implications for detecting specific ions and reactive oxygen species (Wang et al., 2013).
  • Fluorescence and Sensor Design

    • Isoquinolinylboronic acids, related to this compound, have shown high affinities for diol-containing compounds at physiological pH. This property is leveraged in sensor design, especially for detecting glucose and other carbohydrates, with significant fluorescence changes observed upon binding (Cheng et al., 2010).
  • Luminescent Device Applications

    • Studies have also explored the use of derivatives of this compound in developing luminescent devices. For example, luminescent boronic 8-oxoquinoline complexes exhibit significant emission quantum yields, indicating potential in OLED technology (Jarzembska et al., 2017).
  • Biochemical Sensing

    • Boronic acids, including variants of this compound, are integral in biochemical sensing due to their ability to bind with diols. This property is crucial in designing fluorescent chemosensors for various biological substances, such as carbohydrates, dopamine, and ions (Huang et al., 2012).
  • Positron Emission Tomography (PET) Imaging

    • In neurology, a derivative of this compound, [18 F]MK-6240, has been synthesized for PET imaging of neurofibrillary tangles, offering insights into neurological disorders like Alzheimer's (Hopewell et al., 2019).

Safety and Hazards

“(6-Fluoroquinolin-3-yl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Mode of Action

The mode of action of (6-Fluoroquinolin-3-yl)boronic acid is likely related to its ability to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid moiety is transferred from boron to palladium, a process known as transmetalation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

. This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . .

properties

IUPAC Name

(6-fluoroquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBAALVGNOQWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)F)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Fluoroquinolin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Fluoroquinolin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Fluoroquinolin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-Fluoroquinolin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-Fluoroquinolin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-Fluoroquinolin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.